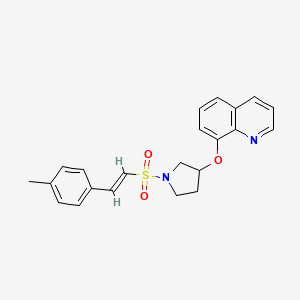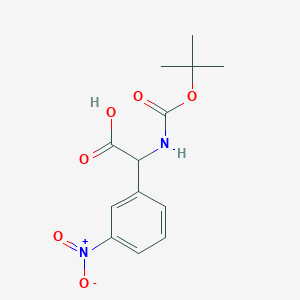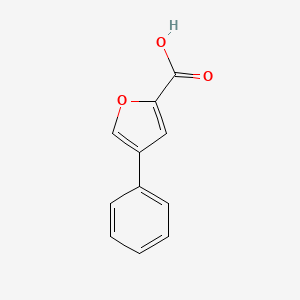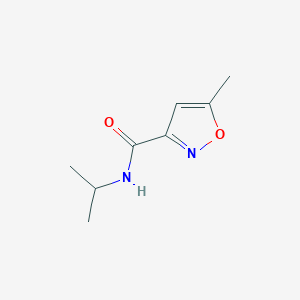
(E)-8-((1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-8-((1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline is a complex organic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as MSQ and has been synthesized through various methods.
Scientific Research Applications
Synthesis and Biological Activity
- Caspase-3 Inhibitory Activity : Novel sulfonamide quinoline derivatives were synthesized and identified as potent inhibitors of caspase-3, suggesting their potential utility in therapeutic interventions targeting apoptosis-related diseases (Kravchenko et al., 2005).
- Antiproliferative Agents : Pyrrolo[3,2,f]quinoline derivatives demonstrated cell growth inhibitory properties against various cancer cell lines, highlighting their potential as antiproliferative agents in cancer therapy (Ferlin et al., 2001).
- Anti-inflammatory Potential : Sulfonamide and sulfonyl ester derivatives of quinoline were synthesized and evaluated for their anti-inflammatory potential, showing promising activity (Bano et al., 2020).
Antimicrobial and Antifungal Activity
- Antiplasmodial and Antifungal Activity : Functionalized aminoquinolines were prepared and evaluated for their antiplasmodial and antifungal activities, offering insights into the development of new antimalarial and antifungal agents (Vandekerckhove et al., 2015).
Synthetic Methods
- One-Pot Synthesis Techniques : Research on the synthesis of quinoline derivatives through one-pot methods offers efficient pathways for creating libraries of biologically active compounds. For example, the water-DMSO-promoted synthesis of dihydropyrrolo[2,3-h]quinolines presents an efficient method for constructing new quinoline-based molecules with potential biological activities (Liao et al., 2019).
Anticancer Applications
- Quinoline in Cancer Drug Discovery : Quinoline derivatives have been explored for their anticancer activities, demonstrating effectiveness in inhibiting various cancer drug targets. The synthetic versatility of quinoline allows for the generation of structurally diverse derivatives with potential as anticancer agents (Solomon & Lee, 2011).
properties
IUPAC Name |
8-[1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpyrrolidin-3-yl]oxyquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c1-17-7-9-18(10-8-17)12-15-28(25,26)24-14-11-20(16-24)27-21-6-2-4-19-5-3-13-23-22(19)21/h2-10,12-13,15,20H,11,14,16H2,1H3/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNBTNMUVNWKNH-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCC(C2)OC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCC(C2)OC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-8-((1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]methyl}benzonitrile](/img/structure/B2532395.png)
![N-(benzo[d]thiazol-6-yl)-4-(N-benzyl-N-ethylsulfamoyl)benzamide](/img/structure/B2532396.png)


![4-{[1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]methyl}morpholine](/img/structure/B2532399.png)
![2-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-1,3-benzoxazole](/img/structure/B2532400.png)


![(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-(3-chlorophenyl)-3-oxopropanenitrile](/img/structure/B2532410.png)


![5-Fluoro-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B2532417.png)
![2-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B2532418.png)
